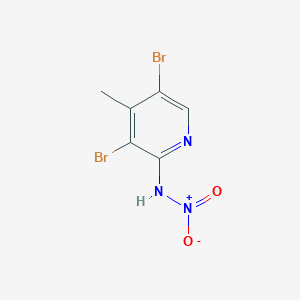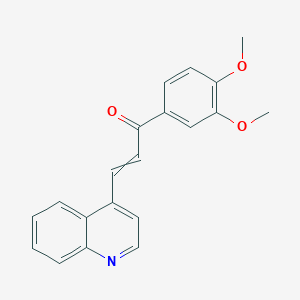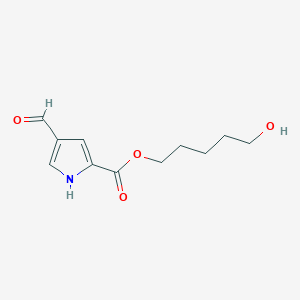![molecular formula C53H52Br2 B12620724 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene CAS No. 920268-39-9](/img/structure/B12620724.png)
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene is a complex organic compound with a molecular formula of C53H52Br2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromobenzaldehyde: This is achieved through the bromination of benzaldehyde using bromine in the presence of a catalyst.
Synthesis of 4-bromostyrene: 4-bromobenzaldehyde is then converted to 4-bromostyrene via a Wittig reaction.
Formation of the fluorene core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction involving 9,9-dihexylfluorene and 4-bromostyrene.
Final coupling: The final step involves the coupling of the fluorene core with 4-bromostyrene using a palladium-catalyzed Suzuki coupling reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives
科学研究应用
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced material applications.
Biological Research: Investigated for its potential use in bioimaging and as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of 2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the compound’s incorporation into polymer matrices and its function as an electron transporter in electronic devices .
相似化合物的比较
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: Similar in structure but lacks the fluorene core, making it less effective in electronic applications.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Shares the bromophenyl groups but differs in the core structure, leading to different chemical properties.
Uniqueness
2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene is unique due to its combination of the fluorene core with bromophenyl groups, providing a balance of rigidity and flexibility that enhances its performance in electronic applications .
属性
CAS 编号 |
920268-39-9 |
|---|---|
分子式 |
C53H52Br2 |
分子量 |
848.8 g/mol |
IUPAC 名称 |
2,7-bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C53H52Br2/c1-3-5-7-15-33-53(34-16-8-6-4-2)51-37-43(49(41-17-11-9-12-18-41)35-39-21-27-45(54)28-22-39)25-31-47(51)48-32-26-44(38-52(48)53)50(42-19-13-10-14-20-42)36-40-23-29-46(55)30-24-40/h9-14,17-32,35-38H,3-8,15-16,33-34H2,1-2H3 |
InChI 键 |
PPYURTBIIPGVPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C(=CC3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=C1C=C(C=C5)C(=CC6=CC=C(C=C6)Br)C7=CC=CC=C7)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


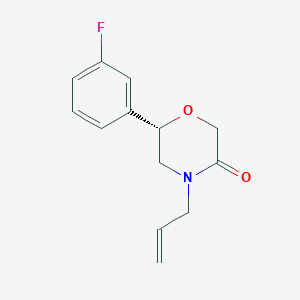
![N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
![5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one](/img/structure/B12620662.png)
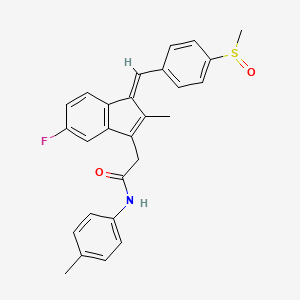
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
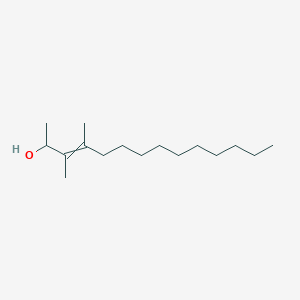
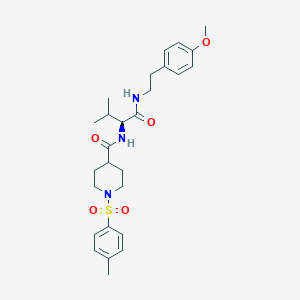
![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)
